molecular formula CCuN B12060876 Copper(I) cyanide-15N

Copper(I) cyanide-15N

Cat. No.: B12060876
M. Wt: 90.56 g/mol
InChI Key: DOBRDRYODQBAMW-CGOMOMTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(I) cyanide-15N (Cuprous cyanide-15N) is a stable isotopically labeled compound with the molecular formula C$^{15}$NCu and a molecular weight of 90.56 g/mol . It is distinguished by the substitution of the natural nitrogen isotope ($^{14}$N) with $^{15}$N, which constitutes 99 atom% enrichment in commercial preparations . The compound’s CAS registry number is 204571-13-1, and it is commonly used in advanced spectroscopic studies, isotopic tracing, and coordination chemistry due to its unique nuclear magnetic resonance (NMR) properties .

Structurally, it adopts a polymeric lattice akin to unlabeled copper(I) cyanide (CuCN), where copper centers are linearly coordinated by cyanide ligands. However, the isotopic substitution slightly alters bond vibrational frequencies and magnetic shielding, making it valuable in mechanistic studies . Safety data highlight its acute toxicity (H300, H310, H330) and environmental hazards (H410), necessitating stringent handling protocols to avoid exposure to acids, which release lethal hydrogen cyanide gas .

Properties

Molecular Formula

CCuN

Molecular Weight

90.56 g/mol

IUPAC Name

(15N)azanylidynemethane;copper(1+)

InChI

InChI=1S/CN.Cu/c1-2;/q-1;+1/i2+1;

InChI Key

DOBRDRYODQBAMW-CGOMOMTCSA-N

Isomeric SMILES

[C-]#[15N].[Cu+]

Canonical SMILES

[C-]#N.[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(I) cyanide-15N can be synthesized by dissolving copper containing the 15N isotope in a solution containing cyanide ions. The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of isotopically enriched nitrogen sources and controlled reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Coordination Chemistry and Solubility

CuC15^{15}N exhibits limited water solubility but forms stable anionic complexes in cyanide-rich solutions :

CuC15N+3CN[Cu(15CN)3]2(trigonal planar)\text{CuC}^{15}\text{N} + 3 \, \text{CN}^- \rightarrow [\text{Cu}(^{15}\text{CN})_3]^{2-} \quad \text{(trigonal planar)}CuC15N+4CN[Cu(15CN)4]3(tetrahedral)\text{CuC}^{15}\text{N} + 4 \, \text{CN}^- \rightarrow [\text{Cu}(^{15}\text{CN})_4]^{3-} \quad \text{(tetrahedral)}

These complexes are critical in electroplating and metallurgical leaching processes. Isotopic labeling enhances the resolution of NMR spectra, revealing Cu–C/N bond lengths of ~1.85–1.92 Å .

Rosenmund–von Braun Reaction

CuC15^{15}N serves as a cyanating agent in the conversion of aryl halides to nitriles. The mechanism involves oxidative addition of the aryl halide to Cu(I), forming a Cu(III) intermediate, followed by reductive elimination :

Ar–X+CuC15NAr–15CN+CuX\text{Ar–X} + \text{CuC}^{15}\text{N} \rightarrow \text{Ar–}^{15}\text{CN} + \text{CuX}

Key features:

  • Conducted in polar solvents (DMF, pyridine) at 150–200°C .

  • Excess CuC15^{15}N ensures complete conversion but complicates purification .

  • Isotopic labeling tracks 15N^{15}\text{N} incorporation into the nitrile product, useful for mechanistic studies .

Domino Cyanations

CuC15^{15}N enables tandem reactions, such as the synthesis of 2-aminobenzothiazoles via electrophilic cyanation of sulfides or amines :

R–S–R’+CuC15NOxidative ConditionsR–15CN+Byproducts\text{R–S–R'} + \text{CuC}^{15}\text{N} \xrightarrow{\text{Oxidative Conditions}} \text{R–}^{15}\text{CN} + \text{Byproducts}

This method tolerates diverse functional groups, with 15N^{15}\text{N} labeling providing unambiguous product characterization .

Reaction with Oxidized Copper Minerals

In metallurgical contexts, CuC15^{15}N reacts with cupric carbonate minerals (e.g., malachite), forming cyanate (15NCO^{15}\text{NCO}^-) and releasing cyanogen :

2CuCO3+7NaC15N+2NaOH2Na2[Cu(15CN)3]+2Na2CO3+Na15CNO+H2O2 \, \text{CuCO}_3 + 7 \, \text{NaC}^{15}\text{N} + 2 \, \text{NaOH} \rightarrow 2 \, \text{Na}_2[\text{Cu}(^{15}\text{CN})_3] + 2 \, \text{Na}_2\text{CO}_3 + \text{Na}^{15}\text{CNO} + \text{H}_2\text{O}

The isotopic label confirms nitrogen’s fate in thiocyanate or cyanate byproducts .

Spectroscopic Insights

15N^{15}\text{N}-labeling elucidates dynamic processes in CuCN complexes:

  • NMR Studies : Axially symmetric 15N^{15}\text{N} chemical shielding tensors confirm linear chain structures .

  • Quadrupole Resonance : Head-to-tail disorder of cyanide ligands is detectable via 63Cu^{63}\text{Cu} NQR .

Scientific Research Applications

Copper(I) cyanide-15N is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of copper(I) cyanide-15N involves its interaction with molecular targets and pathways. The compound can act as a source of cyanide ions, which can inhibit various enzymes by binding to metal centers in their active sites. The isotopic labeling with 15N allows for detailed studies of nitrogen-related pathways and mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Isotopic Properties of Copper(I) Cyanide-15N and Analogues

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Isotopic Enrichment Key Applications
Copper(I) cyanide CCNCu 544-92-3 89.56 $^{14}$N (natural) Catalysis, electroplating
This compound C$^{15}$NCu 204571-13-1 90.56 $^{15}$N (99%) NMR spectroscopy, isotopic tracing
Potassium cyanide-15N C$^{15}$NK 5297-01-8 66.11 $^{15}$N (99%) Synthesis of $^{15}$N-labeled complexes
Copper(I) cyanide-13C,15N $^{13}$C$^{15}$NCu 199450-10-7 91.55 $^{13}$C and $^{15}$N (99%) Dual-isotope labeling studies

Key Observations :

  • Isotopic substitution increases molecular weight by ~1–2 g/mol compared to natural-abundance analogues, impacting density and vibrational modes .
  • This compound shares the polymeric structure of CuCN but exhibits distinct $^{15}$N NMR chemical shifts (e.g., δ = −120 to −150 ppm vs. $^{14}$N) .

Reactivity and Stability

  • Acid Sensitivity : Both CuCN and CuCN-15N decompose in acidic conditions, releasing HCN or H$^{15}$CN gas. The $^{15}$N-labeled variant requires identical precautions .
  • Coordination Chemistry : CuCN-15N forms stable complexes with transition metals (e.g., Pd, Ag), mirroring CuCN’s behavior. However, isotopic labeling allows precise tracking of ligand exchange kinetics .

Analytical Characterization

  • Isotopic Purity : Mass spectrometry (MS) and isotope-ratio mass spectrometry (IRMS) confirm $^{15}$N enrichment levels (e.g., 8–99% in synthesized batches) .
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy reveals a shift in the C≡N stretching frequency (~2090 cm$^{-1}$ for CuCN vs. ~2085 cm$^{-1}$ for CuCN-15N) due to isotopic mass effects .

Toxicity and Environmental Impact

Table 2: Toxicity Profile Comparison

Compound Acute Toxicity (LD$_{50}$, oral rat) Environmental Persistence Regulatory Limits (ppm)
Copper(I) cyanide 15 mg/kg High <0.049 (Cu)
This compound 15 mg/kg (estimated) High <0.049 (Cu)
Potassium cyanide-15N 5 mg/kg Moderate <0.5 (CN$^-$)

Notes:

  • Both CuCN and CuCN-15N exhibit similar toxicity profiles, primarily due to cyanide release.
  • Environmental regulations for copper and cyanide in industrial effluents are stringent, with limits <0.049 ppm for copper and <0.5 ppm for cyanide .

Biological Activity

Copper(I) cyanide-15N (CuCN-15N) is an isotopically labeled variant of copper(I) cyanide, which has garnered interest in biological and environmental studies due to its unique properties and interactions within biological systems. This article explores the biological activity of CuCN-15N, focusing on its toxicological effects, metabolic pathways, and potential applications in research.

Copper(I) cyanide has the molecular formula CuCN, with a molecular weight of approximately 90.56 g/mol. The compound exists as an off-white solid and can form complex ions such as [Cu(CN)3]2[Cu(CN)_3]^{2-} and [Cu(CN)4]3[Cu(CN)_4]^{3-} when dissolved in aqueous solutions. These complexes exhibit different coordination geometries, influencing their reactivity and biological interactions .

The isotopic labeling with nitrogen-15 enhances the compound's utility in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to study molecular dynamics and interactions in greater detail.

Toxicological Effects

Copper(I) cyanide is known for its toxicity, primarily due to its ability to release hydrogen cyanide (HCN) upon decomposition in acidic environments. HCN is a potent inhibitor of cellular respiration, blocking cytochrome c oxidase and leading to cellular hypoxia. Acute exposure to CuCN can result in symptoms such as dizziness, headache, respiratory distress, and potentially death .

Chronic exposure may lead to long-term health effects, including liver damage and thyroid dysfunction. The metabolism of cyanide involves conversion to thiocyanate via the enzyme rhodanese, which can be inhibited by prolonged exposure to cyanide compounds . The half-life of cyanide in biological systems can increase with chronic exposure due to depletion of sulfur donors necessary for detoxification .

Metabolic Pathways

The metabolism of copper(I) cyanide involves several key pathways:

  • Conversion to Thiocyanate : The primary detoxification route for cyanide involves its conversion to thiocyanate (SCN-) through the action of rhodanese.
  • Formation of Protein Adducts : Cyanide can react with proteins, forming stable adducts that may impact protein function and longevity within the body.
  • Alternative Metabolic Routes : Under certain conditions, such as sulfur donor depletion, alternative pathways may become more prominent, including the formation of 2-amino-2-thiazoline-4-carboxylic acid (ATCA) .

Study 1: Toxicokinetics of Copper Cyanide

A study investigating the toxicokinetics of copper cyanide highlighted the differences in metabolism between species. In mammals, cyanide is rapidly absorbed and metabolized primarily to thiocyanate. The study emphasized that chronic exposure could lead to increased half-lives for both cyanide and thiocyanate due to metabolic adaptation .

Study 2: Biological Treatment Methods

Research on biological treatment methods for copper cyanide complex ions demonstrated that certain microorganisms could effectively degrade these complexes into non-toxic compounds. This finding suggests potential bioremediation applications for environments contaminated with copper cyanide .

Applications in Research

The isotopically labeled variant CuCN-15N has significant potential in various research applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The unique signals from nitrogen-15 enable detailed studies of molecular interactions and dynamics.
  • Metabolic Studies : Understanding how CuCN interacts with biological systems can provide insights into metabolic pathways involving cyanides.

Summary Table: Properties and Biological Activity

PropertyValue
Molecular FormulaCuC₁₅N
Molecular Weight90.56 g/mol
ToxicityHigh; releases HCN
MetabolismConverts to thiocyanate
NMR UtilityYes; enhanced by nitrogen-15

Q & A

What are the key considerations for synthesizing and characterizing Copper(I) cyanide-15N to ensure isotopic purity?

Basic Research Focus
Synthesis of this compound requires precise isotopic labeling of the cyanide ligand. A validated method involves mixing potassium cyanide-15N with stoichiometric equivalents of a copper(I) precursor under inert conditions to prevent oxidation . Characterization must include mass spectrometry to confirm isotopic enrichment (e.g., detecting ~8% 15N enrichment as in prior studies) and X-ray diffraction to verify structural integrity . For reproducibility, experimental details (e.g., sublimation steps, inert gas use) should align with protocols emphasizing transparency in methodology .

How do researchers design experiments to investigate the ligand substitution kinetics of this compound in coordination chemistry?

Advanced Research Focus
Kinetic studies require controlled isotopic tracking. Methodologies include:

  • Stopped-flow spectroscopy : Monitor substitution rates using 15N-labeled ligands to distinguish between native and labeled species.
  • Isotopic dilution assays : Quantify exchange rates via NMR or IR spectroscopy, leveraging 15N’s distinct spectral signatures .
    Experimental design must address challenges like signal attenuation in Stark cells or field inhomogeneities, which can broaden spectral lines and introduce uncertainties . Calibration against non-isotopic controls is critical to isolate isotopic effects .

What analytical techniques are most effective for resolving contradictions in isotopic distribution data for this compound?

Advanced Research Focus
Contradictions often arise from instrumental limitations or sample heterogeneity. Strategies include:

  • High-resolution mass spectrometry (HRMS) : Resolve isotopic peaks with precision <1 ppm, distinguishing 15N from 14N .
  • Cross-validation with elemental analysis : Combine HRMS with combustion analysis to verify C/N ratios .
  • Error propagation modeling : Quantify uncertainties from sample preparation (e.g., sublimation losses) and instrumental noise . Transparent reporting of these factors in supplementary materials enhances data credibility .

How can computational modeling complement experimental studies of this compound’s electronic structure?

Advanced Research Focus
Density Functional Theory (DFT) simulations can predict isotopic effects on bond lengths and vibrational frequencies. Key steps:

Parameterization : Use crystallographic data from X-ray studies to refine computational models .

Isotopic substitution analysis : Compare simulated 15N vs. 14N vibrational spectra (e.g., CN-stretching modes) to experimental IR/Raman data .

Validation : Ensure computational methods replicate observed isotopic shifts (e.g., Stark effect perturbations) . Open-source quantum chemistry software (e.g., ORCA, Gaussian) is recommended for reproducibility .

What are the best practices for designing a research proposal on this compound’s role in catalytic mechanisms?

Basic Research Focus
Proposals should:

  • Define clear hypotheses : Example: “15N labeling alters electron transfer kinetics in cyanide-bridged copper catalysts.”
  • Align with FINER criteria : Ensure feasibility (e.g., access to 15N precursors), novelty (e.g., unexplored isotopic effects), and relevance (e.g., applications in green chemistry) .
  • Include milestones : Synthesis → spectroscopic characterization → kinetic assays → computational validation .
    Refer to systematic reviews on copper catalysis to identify gaps and justify the need for isotopic studies .

How should researchers address discrepancies in reported solubility data for this compound across solvents?

Advanced Research Focus
Discrepancies may stem from solvent purity or measurement techniques. Solutions include:

  • Standardized protocols : Use degassed solvents and inert atmosphere gloveboxes to prevent oxidation .
  • Cross-lab validation : Collaborate to replicate results using shared samples.
  • Meta-analysis : Compile historical data with attention to experimental conditions (e.g., temperature, ionic strength) . Transparent reporting of solvent sourcing and purity grades is essential .

What interdisciplinary approaches enhance the study of this compound’s environmental reactivity?

Advanced Research Focus
Combine techniques from:

  • Environmental chemistry : Track 15N-labeled cyanide degradation products via isotope-ratio mass spectrometry (IRMS) in soil/water systems .
  • Toxicology : Assess isotopic tracer effects on microbial pathways using metabolomics .
  • Materials science : Investigate isotopic doping’s impact on photostability in coordination polymers . Interdisciplinary teams should define shared objectives and data-sharing protocols early in experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.